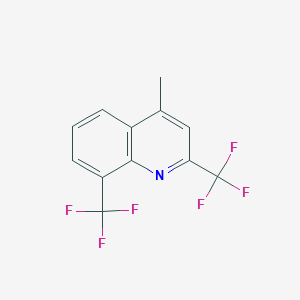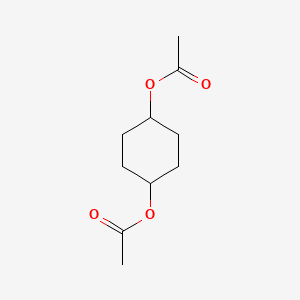
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is an organic compound that features a dimethylamino group, a fluorobenzoyl group, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile typically involves the reaction of 2-fluorobenzoyl chloride with dimethylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-2-(2-chlorobenzoyl)acrylonitrile
- 3-(Dimethylamino)-2-(2-bromobenzoyl)acrylonitrile
- 3-(Dimethylamino)-2-(2-iodobenzoyl)acrylonitrile
Uniqueness
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding .
特性
CAS番号 |
52200-14-3 |
|---|---|
分子式 |
C12H11FN2O |
分子量 |
218.23 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(2-fluorobenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H11FN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3 |
InChIキー |
KUUOEUPWHQUSLA-UHFFFAOYSA-N |
異性体SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1F |
正規SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



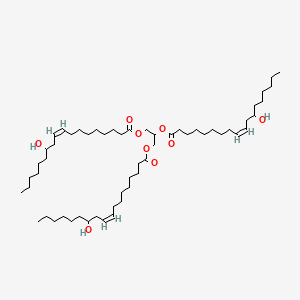

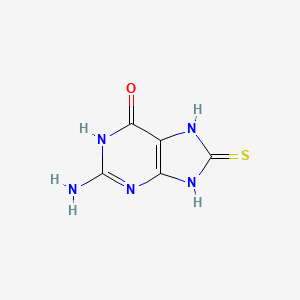


![sodium;4-[(2E)-5-phenyl-2-[(2E)-2-[[5-phenyl-3-(4-sulfonatobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate](/img/structure/B8270486.png)
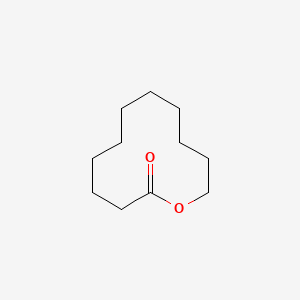

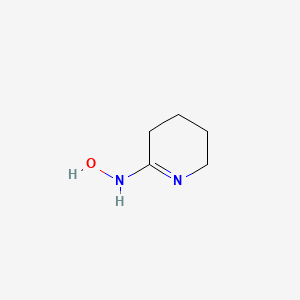
![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)
